Cas no 459174-04-0 (Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate)
Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 459174-04-0
- EN300-7911465
- methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate
- Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate
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- Inchi: 1S/C9H12O3/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H2,1-2H3
- InChI Key: REGHUENXRNRBDO-UHFFFAOYSA-N
- SMILES: O=C1C(C)=C(C(=O)OC)CCC1
Computed Properties
- Exact Mass: 168.078644241g/mol
- Monoisotopic Mass: 168.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 43.4Ų
Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR027UNO-50mg |
methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate |
459174-04-0 | 95% | 50mg |
$248.00 | 2025-02-15 | |
| Aaron | AR027UNO-100mg |
methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate |
459174-04-0 | 95% | 100mg |
$357.00 | 2025-02-15 | |
| Aaron | AR027UNO-250mg |
methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate |
459174-04-0 | 95% | 250mg |
$503.00 | 2025-02-15 | |
| Aaron | AR027UNO-500mg |
methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate |
459174-04-0 | 95% | 500mg |
$776.00 | 2025-02-15 | |
| Aaron | AR027UNO-1g |
methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate |
459174-04-0 | 95% | 1g |
$987.00 | 2025-02-15 | |
| Aaron | AR027UNO-2.5g |
methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate |
459174-04-0 | 95% | 2.5g |
$1909.00 | 2025-02-15 | |
| Aaron | AR027UNO-5g |
methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate |
459174-04-0 | 95% | 5g |
$2814.00 | 2025-02-15 | |
| Aaron | AR027UNO-10g |
methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate |
459174-04-0 | 95% | 10g |
$4160.00 | 2023-12-15 | |
| 1PlusChem | 1P027UFC-50mg |
methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate |
459174-04-0 | 95% | 50mg |
$255.00 | 2024-05-02 | |
| 1PlusChem | 1P027UFC-100mg |
methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate |
459174-04-0 | 95% | 100mg |
$350.00 | 2024-05-02 |
Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate
Research Brief on Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate (CAS: 459174-04-0) in Chemical Biology and Pharmaceutical Applications
Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate (CAS: 459174-04-0) is a cyclic enone ester that has garnered significant attention in recent years due to its versatile applications in synthetic organic chemistry, medicinal chemistry, and drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including natural products and pharmaceutical agents. Its unique structural features, such as the α,β-unsaturated carbonyl moiety, make it a valuable building block for the construction of complex molecular architectures.
Recent studies have highlighted the potential of Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate in the development of novel therapeutic agents. For instance, researchers have explored its use as a precursor in the synthesis of prostaglandin analogs, which are known for their anti-inflammatory and vasodilatory properties. Additionally, its reactivity in Michael addition reactions and cycloadditions has been leveraged to create diverse heterocyclic compounds with potential pharmacological activities.
In a 2023 study published in the Journal of Medicinal Chemistry, scientists investigated the compound's role in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. The study demonstrated that derivatives of Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate exhibited promising COX-2 inhibitory activity with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). These findings underscore the compound's potential in designing safer anti-inflammatory therapies.
Another area of interest is the application of Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate in asymmetric catalysis. Recent advancements in organocatalysis have enabled the enantioselective functionalization of this compound, leading to the production of chiral intermediates with high optical purity. Such intermediates are crucial for the synthesis of enantiomerically pure drugs, which often exhibit superior efficacy and safety profiles compared to their racemic counterparts.
Despite its promising applications, challenges remain in the large-scale production and purification of Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate. Researchers are actively exploring greener synthetic routes, such as biocatalysis and flow chemistry, to improve the sustainability and efficiency of its production. These efforts align with the growing emphasis on green chemistry principles in the pharmaceutical industry.
In conclusion, Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate (CAS: 459174-04-0) represents a valuable scaffold in chemical biology and pharmaceutical research. Its diverse reactivity and potential therapeutic applications make it a compound of enduring interest. Future research should focus on optimizing its synthetic accessibility and expanding its utility in drug discovery programs.
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